3-chloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide
Description
The compound 3-chloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is a benzamide derivative featuring a 5-methyl-1,3-benzoxazole moiety and dual chloro substituents on the aromatic rings.
Properties
Molecular Formula |
C21H14Cl2N2O2 |
|---|---|
Molecular Weight |
397.2 g/mol |
IUPAC Name |
3-chloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C21H14Cl2N2O2/c1-12-5-8-19-18(9-12)25-21(27-19)14-6-7-16(23)17(11-14)24-20(26)13-3-2-4-15(22)10-13/h2-11H,1H3,(H,24,26) |
InChI Key |
CAPVASFWACIKFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)Cl)NC(=O)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-Methyl-1,3-Benzoxazole Intermediate
The benzoxazole core is constructed using a modified Method B from J-stage:
-
Condensation : 2-Amino-4-methylphenol reacts with 4-methylbenzoyl chloride in dichloromethane (DCM) at 0°C, yielding N-(2-hydroxy-5-methylphenyl)-4-methylbenzamide (87% yield).
-
Cyclization : Treating the intermediate with HCl in 1,4-dioxane at 80°C induces ring closure, forming 5-methyl-1,3-benzoxazole (92% yield).
Key Reaction Parameters :
| Parameter | Condition |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 0°C (condensation), 80°C (cyclization) |
| Acid Catalyst | HCl in 1,4-dioxane |
Palladium-Catalyzed Coupling for Benzoxazole Attachment
Suzuki-Miyaura Cross-Coupling
An alternative route attaches pre-formed benzoxazole to a chlorinated phenyl boronic ester:
-
Benzoxazole Boronic Ester : 2-Bromo-5-methylbenzoxazole reacts with bis(pinacolato)diboron under Pd(dppf)Cl₂ catalysis (82% yield).
-
Coupling : React with 2-chloro-5-bromoaniline in tetrahydrofuran (THF)/H₂O (3:1) at 80°C, yielding 2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)aniline (78% yield).
Advantages : Avoids harsh chlorination conditions; suitable for late-stage functionalization.
Amide Bond Formation Using 3-Chlorobenzoyl Chloride
Schotten-Baumann Reaction
The final step couples 2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)aniline with 3-chlorobenzoyl chloride:
-
Conditions : Aqueous NaOH (10%), DCM, 0°C to room temperature.
-
Yield : 89% after recrystallization from ethanol.
Side Reactions : Competing hydrolysis of the acyl chloride is mitigated by slow addition and excess amine.
Optimization of Reaction Parameters and Yield Improvement Strategies
Cyclization Step Optimization
Varying acid catalysts and solvents reveals HCl in 1,4-dioxane as optimal:
| Catalyst | Solvent | Yield (%) |
|---|---|---|
| HCl | 1,4-Dioxane | 92 |
| H₂SO₄ | Toluene | 68 |
| PTSA | DMF | 54 |
Nitro Reduction Efficiency
Catalytic hydrogenation (H₂, Pd/C) outperforms Fe/NH₄Cl:
| Method | Yield (%) | Purity (%) |
|---|---|---|
| H₂, Pd/C, EtOH | 95 | 99 |
| Fe, NH₄Cl, HCl | 82 | 91 |
Comparative Analysis of Synthetic Routes
| Route | Total Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|
| Condensation | 65 | High | Moderate |
| Suzuki Coupling | 58 | Moderate | Low |
| Industrial | 72 | Very High | High |
Industrial Route : Employs continuous flow reactors for cyclization and amidation, reducing reaction times by 60%.
Industrial-Scale Production and Process Optimization
Continuous Flow Synthesis
-
Cyclization : Tubular reactor (80°C, 10 min residence time).
-
Amidation : Microreactor with inline pH monitoring to prevent hydrolysis.
Throughput : 12 kg/day vs. 8.5 kg/day in batch processes.
Waste Reduction Strategies
-
Solvent recovery systems reclaim >90% DCM and 1,4-dioxane.
-
Pd catalysts recycled via ion-exchange resins.
Chemical Reactions Analysis
Substitution Reactions
The chloro groups on the benzamide and benzoxazole rings are key sites for nucleophilic and electrophilic substitution.
Nucleophilic Substitution
-
Mechanism : The chloro-substituted benzamide and benzoxazole rings can react with nucleophiles (e.g., amines, alkoxides) under basic or acidic conditions.
-
Reagents : Sodium hydroxide, ammonia, or alkylating agents (e.g., alkyl halides).
-
Products : Substituted derivatives (e.g., hydroxyl, amino, or alkyl groups replacing chloro).
-
Research Findings : Similar chloro-substituted benzoxazoles undergo substitution reactions, as observed in analogous compounds.
Electrophilic Substitution
-
Mechanism : The benzamide’s chloro group (meta to the amide) may participate in electrophilic substitution, influenced by the amide’s electron-withdrawing effect.
-
Reagents : Nitric acid (for nitration) or bromine (for bromination).
-
Products : Nitro, bromo, or other electrophilic derivatives.
-
General Chemistry : Amide groups strongly direct substituents to meta positions, which may hinder reactivity at the chloro site.
Hydrolysis of the Amide Group
The benzamide group can hydrolyze under acidic or basic conditions.
Conditions
-
Acidic Hydrolysis : Concentrated HCl at elevated temperatures.
-
Basic Hydrolysis : Sodium hydroxide in aqueous ethanol.
-
Products : 3-chloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzoic acid.
Research Context
While not explicitly detailed for this compound, amide hydrolysis is a well-established reaction .
Benzoxazole Ring Reactions
The benzoxazole ring’s reactivity depends on its substituents and electronic properties.
Substitution on the Benzoxazole-Adjacent Phenyl Ring
-
Mechanism : The chloro group on the benzoxazole may direct electrophilic substitution to specific positions.
-
Reagents : Nitric acid, bromine, or Friedel-Crafts reagents (if activated).
-
Products : Substituted benzoxazole derivatives.
Ring-Opening Reactions
-
Mechanism : Acidic or basic conditions may cleave the benzoxazole ring, forming amino phenol derivatives.
-
Reagents : HCl or NaOH.
-
Products : Aminophenol derivatives.
Scientific Research Applications
The compound has been investigated for its biological activities, particularly in the following areas:
Anticancer Activity
Research indicates that derivatives of benzoxazole, including 3-chloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide, exhibit promising anticancer properties. A study highlighted the synthesis and evaluation of various benzoxazole derivatives that showed significant cytotoxic effects against cancer cell lines. The molecular docking studies indicated strong binding affinities to cancer-related targets, suggesting potential as anticancer agents .
Antimicrobial Properties
The compound has shown effectiveness against various bacterial and fungal strains. In vitro tests demonstrated its ability to inhibit the growth of pathogens comparable to established antibiotics. This positions it as a candidate for further development as an antimicrobial agent .
Enzyme Inhibition
3-chloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has been included in libraries targeting serine proteases and other enzymes involved in disease mechanisms. Its potential to inhibit these enzymes could lead to applications in treating conditions such as cancer and infectious diseases .
Case Study 1: Anticancer Evaluation
A series of studies evaluated the anticancer activity of benzoxazole derivatives, including this compound. The results indicated that certain derivatives exhibited over 70% cell viability against various cancer cell lines, demonstrating their potential effectiveness as therapeutic agents .
Case Study 2: Antimicrobial Screening
In another study focusing on antimicrobial properties, the compound was screened against a range of bacterial and fungal strains. The results revealed that it possesses significant antimicrobial activity, making it a candidate for further exploration in drug development .
Mechanism of Action
The mechanism of action of 3-chloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
Critical Analysis and Limitations
- Contradictions : suggests 2-chloro substitution is favorable for anti-inflammatory activity, but the target compound’s 3-chloro configuration may prioritize other biological targets (e.g., enzyme inhibition) .
- Data Gaps : Direct pharmacological data for the target compound are absent; predictions rely on structural analogs.
Biological Activity
3-chloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C24H17ClN2O2S
- Molecular Weight : 432.93 g/mol
- LogP (Partition Coefficient) : 6.720
- Solubility : Low water solubility (LogSw = -6.49)
- Hydrogen Bond Acceptors : 4
- Hydrogen Bond Donors : 1
Biological Activity Overview
Research indicates that compounds containing benzoxazole derivatives often exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific compound in focus has been included in various screening libraries aimed at identifying serine protease inhibitors and antibacterial compounds .
Anticancer Activity
Recent studies have demonstrated that benzoxazole derivatives can induce apoptosis in cancer cell lines. For instance, compounds similar to 3-chloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide have shown cytotoxic effects against a range of human cancer cell lines. The presence of electron-withdrawing groups is crucial for enhancing the inhibitory activity of these compounds .
Table 1: Cytotoxicity Data of Related Compounds
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 2.38 | SISO |
| Compound B | 3.42 | SISO |
| 3-chloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide | TBD | TBD |
The mechanism by which this compound exerts its biological effects may involve the induction of apoptosis through the intrinsic pathway. Studies suggest that it could lead to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins in treated cells .
Case Studies and Research Findings
- In Vitro Studies : In vitro assays have been conducted to evaluate the cytotoxicity of various benzoxazole derivatives, including the compound . Results indicated that structural modifications significantly influence their biological activity.
- Animal Models : Preliminary studies using animal models have shown promise for the use of similar compounds in treating tumors, with observed reductions in tumor size and improved survival rates .
Q & A
Basic: What are efficient synthetic routes for 3-chloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide?
Answer:
A solvent-free reductive amination approach is commonly employed. For example, intermediate 2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl]acetohydrazide is synthesized by refluxing methyl-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl]acetate with hydrazine hydrate in absolute ethanol, followed by purification via ice-water precipitation . Subsequent derivatives are prepared by grinding the intermediate with substituted aldehydes and a 1:1 mixture of sodium borohydride and boric acid under solvent-free conditions, with reaction progress monitored by TLC (chloroform:methanol, 7:3) . Alternative methods include pyridine-mediated acylation of amines with benzoyl chlorides, as demonstrated in analogous benzoxazole derivatives .
Advanced: How can structural discrepancies in crystallographic data for this compound be resolved?
Answer:
Use SHELXL for high-precision refinement of small-molecule crystal structures, leveraging its robustness for handling twinned or high-resolution data . Visualization tools like ORTEP-3 aid in interpreting thermal ellipsoids and hydrogen-bonding networks . Cross-validate experimental data with Cambridge Structural Database (CCDC) entries (e.g., deposition numbers from related benzamide derivatives) to identify systematic errors in unit cell parameters or space group assignments . For ambiguous cases, employ density functional theory (DFT) calculations to compare experimental and theoretical bond lengths/angles.
Basic: What analytical methods are recommended for confirming purity and structural integrity?
Answer:
- TLC : Monitor reaction progress using chloroform:methanol (7:3) as the mobile phase .
- NMR Spectroscopy : Confirm regiochemistry via -NMR chemical shifts (e.g., aromatic protons at δ 7.2–8.1 ppm for benzoxazole and benzamide moieties) .
- Mass Spectrometry : Validate molecular weight with ESI-MS (expected [M+H] ~430–450 Da depending on substituents) .
- Recrystallization : Purify using ethanol or methanol to achieve >95% purity, verified by HPLC .
Advanced: How to design structure-activity relationship (SAR) studies for antibacterial activity?
Answer:
- Substituent Variation : Synthesize analogs with modifications at the 5-methylbenzoxazole or chloro-substituted phenyl groups to assess steric/electronic effects on bacterial enzyme inhibition .
- Enzyme Assays : Test against bacterial phosphopantetheinyl transferases (PPTases), which are critical for fatty acid biosynthesis, using fluorescence-based assays (e.g., malachite green phosphate detection) .
- Molecular Docking : Perform docking studies with bacterial PPTase crystal structures (e.g., PDB: 3H5Z) to predict binding affinities and guide rational design .
Basic: What are the key challenges in optimizing reaction yields for this compound?
Answer:
- Byproduct Formation : Minimize side reactions (e.g., over-reduction of hydrazide intermediates) by controlling stoichiometry of sodium borohydride/boric acid .
- Solvent Selection : Use ethanol for recrystallization to avoid solubility issues with polar byproducts .
- Temperature Control : Maintain reflux temperatures during hydrazide synthesis (70–80°C) to prevent decomposition .
Advanced: How to address contradictions in reported bioactivity data across studies?
Answer:
- Assay Standardization : Re-evaluate MIC values against reference strains (e.g., E. coli ATCC 25922) using consistent broth microdilution protocols .
- Metabolite Interference : Test for hydrolysis products (e.g., free benzoxazole) in biological assays via LC-MS to confirm the active species .
- Cytotoxicity Cross-Check : Compare antibacterial IC values with mammalian cell cytotoxicity (e.g., HEK293 cells) to rule off-target effects .
Basic: What purification techniques are effective for isolating this compound?
Answer:
- Column Chromatography : Use silica gel with chloroform:methanol (95:5) gradients for intermediates .
- Recrystallization : Ethanol yields needle-like crystals suitable for X-ray diffraction .
- Acid-Base Extraction : Separate unreacted amines by washing with 10% NaHCO after acylation reactions .
Advanced: How to validate the compound’s mechanism of action against bacterial targets?
Answer:
- Enzyme Inhibition Kinetics : Perform time-dependent assays with recombinant PPTases to determine values and inhibition modality (competitive/uncompetitive) .
- Transcriptomic Profiling : Use RNA-seq to identify downregulated pathways (e.g., fatty acid biosynthesis) in treated bacterial cells .
- Resistance Studies : Serial passage bacteria under sub-MIC concentrations to assess mutation-driven resistance, correlating with target-binding affinity changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
